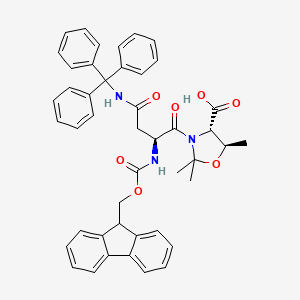

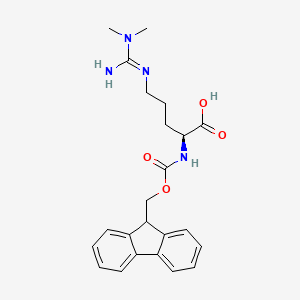

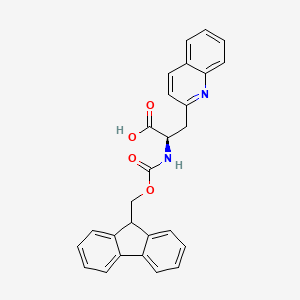

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, commonly known as TBMBTBA, is an organic compound that has been studied extensively due to its potential use in various scientific applications. TBMBTBA is a derivative of the amino acid alanine, and is synthesized through a multi-step chemical reaction. This compound has been studied for its ability to act as a catalyst in various biochemical and physiological reactions, as well as its potential use in lab experiments.

Aplicaciones Científicas De Investigación

Chemical Biology

Field

Chemical Biology

Methods

It is employed to modify peptides and proteins, which can then be used to probe biological pathways or to create novel biomolecules with unique functions.

Results

The use of BOC-D-HCYS(MBZL)-OH in chemical biology has contributed to a deeper understanding of biological processes and the development of new biotechnological tools.

These applications demonstrate the versatility of BOC-D-HCYS(MBZL)-OH in scientific research. Its role as a protecting group in peptide synthesis is particularly significant, as it enables the production of peptides and proteins with high fidelity, which is essential for both basic research and the development of therapeutic agents .

Chemical Education

Field

Chemical Education

Methods

Students use the compound in laboratory exercises to learn about protecting group strategies and peptide bond formation.

Results

The hands-on experience with BOC-D-HCYS(MBZL)-OH has helped students gain a deeper understanding of synthetic chemistry concepts and techniques.

These additional applications highlight the broad utility of BOC-D-HCYS(MBZL)-OH in various scientific disciplines, showcasing its importance in both practical applications and fundamental research .

Propiedades

IUPAC Name |

(2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCVMBJYHYNA-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679790 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid | |

CAS RN |

214630-13-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

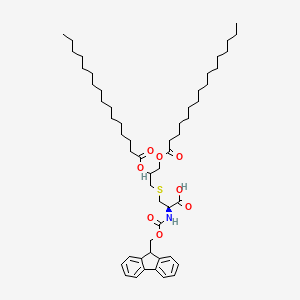

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)